An In-depth Technical Guide to 6,7-Difluorobenzoxazol-2(3H)-one: A Privileged Scaffold for Drug Discovery
An In-depth Technical Guide to 6,7-Difluorobenzoxazol-2(3H)-one: A Privileged Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 6,7-Difluorobenzoxazol-2(3H)-one, a fluorinated heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure, physicochemical properties, a proposed synthetic pathway, and its emerging applications as a key building block for potent and selective therapeutic agents. The strategic incorporation of fluorine atoms onto the benzoxazolone core offers unique advantages in modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Introduction to a Scaffold of Interest
The benzoxazol-2(3H)-one moiety is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity.[1] Derivatives of this scaffold have been successfully developed as inhibitors for a range of proteins, demonstrating its versatility and importance in drug design. The introduction of fluorine atoms, a common strategy in modern medicinal chemistry, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its target protein.[2][3][4] 6,7-Difluorobenzoxazol-2(3H)-one, therefore, represents a valuable starting material for the synthesis of novel drug candidates with potentially improved pharmacological profiles.
Chemical Structure and Physicochemical Properties
6,7-Difluorobenzoxazol-2(3H)-one is a solid organic compound with the molecular formula C₇H₃F₂NO₂. Its structure consists of a benzene ring fused to an oxazolidin-2-one ring, with two fluorine atoms substituted at the 6th and 7th positions of the bicyclic system. The presence of the lactam functionality and the two fluorine atoms dictates its chemical reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 509147-86-8 | |
| Molecular Formula | C₇H₃F₂NO₂ | |
| Molecular Weight | 171.11 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | Refrigerator | |
| Synonym | 6,7-difluorobenzo[d]oxazol-2-ol | |
| InChI Key | GSXOQMNPQHDOIS-UHFFFAOYSA-N |
Proposed Synthesis of 6,7-Difluorobenzoxazol-2(3H)-one
Proposed Synthetic Pathway
The proposed two-step synthesis starts from commercially available 1,2-difluoro-3-nitrobenzene.
Caption: Proposed two-step synthesis of 6,7-Difluorobenzoxazol-2(3H)-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Amino-3,4-difluorophenol
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Reaction Setup: To a solution of 1,2-difluoro-3-nitrobenzene in ethanol or ethyl acetate, add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Reduction: The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).
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Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 2-amino-3,4-difluorophenol, which can be used in the next step without further purification.
Causality behind experimental choices: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines. The choice of solvent is based on the solubility of the starting material and its inertness to the reaction conditions.
Step 2: Synthesis of 6,7-Difluorobenzoxazol-2(3H)-one
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Reaction Setup: Dissolve the crude 2-amino-3,4-difluorophenol in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), and cool the solution in an ice bath.
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Cyclization: To the cooled solution, add a carbonylating agent such as triphosgene or carbonyldiimidazole (CDI) portion-wise. A base, such as triethylamine or pyridine, is typically added to neutralize the acid formed during the reaction.
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Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 6,7-Difluorobenzoxazol-2(3H)-one.
Causality behind experimental choices: Triphosgene and CDI are common and effective reagents for the formation of the cyclic carbamate (oxazolidinone ring). The use of an aprotic solvent prevents unwanted side reactions with the carbonylating agent.
Spectroscopic Characterization (Expected)
While experimental spectra for 6,7-Difluorobenzoxazol-2(3H)-one are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[7][8]
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¹H NMR: The proton NMR spectrum is expected to show two aromatic protons, each appearing as a multiplet due to coupling with each other and with the adjacent fluorine atoms. A broad singlet corresponding to the N-H proton of the oxazolidinone ring is also anticipated.
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¹³C NMR: The carbon NMR spectrum will be more complex due to C-F coupling. The two carbons attached to fluorine will appear as doublets with large coupling constants. The carbonyl carbon of the oxazolidinone ring is expected to have a chemical shift in the range of 150-160 ppm.
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¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets or multiplets due to F-F and F-H coupling.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]+ at m/z 171.01, consistent with the molecular weight of the compound.[9]
Applications in Drug Discovery and Medicinal Chemistry
The 6,7-difluorobenzoxazol-2(3H)-one scaffold is a highly attractive starting point for the synthesis of novel therapeutic agents. The fluorine atoms can improve metabolic stability by blocking sites of oxidation and can also enhance binding affinity through favorable electrostatic interactions with the target protein.
Inhibitors of Epigenetic Targets
The benzoxazol-2(3H)-one core has been identified as a key pharmacophore in the development of potent and selective inhibitors of chromodomain proteins, such as Chromodomain Y-like (CDYL).[1] CDYL is an epigenetic "reader" that plays a role in transcriptional repression and has been implicated in neuronal development. Small molecule inhibitors of CDYL derived from the benzoxazolone scaffold have been shown to promote the development and branching of neurodendrites.[1]
Caption: Inhibition of CDYL by a benzoxazolone derivative.
Antimicrobial Agents
Fluorinated benzoxazinyl-oxazolidinones have been designed and synthesized as potent agents against multidrug-resistant tuberculosis.[10][11] The fluorine atoms in these compounds were found to have a dual function in improving activity and reducing toxicity.[10] This suggests that 6,7-Difluorobenzoxazol-2(3H)-one could serve as a valuable precursor for the development of new anti-tuberculosis drugs.
Conclusion
6,7-Difluorobenzoxazol-2(3H)-one is a promising and versatile building block for the synthesis of novel, high-value compounds for drug discovery. Its fluorinated benzoxazolone core provides a robust platform for developing potent and selective modulators of various biological targets. The strategic placement of fluorine atoms is expected to confer advantageous ADME (absorption, distribution, metabolism, and excretion) properties to its derivatives. Further exploration of the chemistry and biological activities of compounds derived from this scaffold is warranted and holds significant potential for the development of next-generation therapeutics.
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